molecular formula C22H24N2O3 B2861189 (Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one CAS No. 903865-92-9

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Cat. No.: B2861189
CAS No.: 903865-92-9
M. Wt: 364.445
InChI Key: ORDXGXKFAFMEQL-ODLFYWEKSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one class, characterized by a bicyclic benzofuran core with a ketone group at position 3. Key structural features include:

  • 7-((4-Methylpiperidin-1-yl)methyl): A piperidine-derived moiety, which may improve bioavailability via lipophilic interactions.
  • 2-(Pyridin-3-ylmethylene): A conjugated pyridine system that could modulate electronic properties and binding affinity.

The molecular formula is C₂₂H₂₃N₂O₃ (calculated molecular weight: 375.44 g/mol).

Properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-7-[(4-methylpiperidin-1-yl)methyl]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-14-5-8-24(9-6-14)13-17-18(25)10-15(2)20-21(26)19(27-22(17)20)11-16-4-3-7-23-12-16/h3-4,7,10-12,14,25H,5-6,8-9,13H2,1-2H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDXGXKFAFMEQL-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=C(C3=C2OC(=CC4=CN=CC=C4)C3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)CC2=C(C=C(C3=C2O/C(=C\C4=CN=CC=C4)/C3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by multiple functional groups, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The compound features a benzofuran core with a hydroxyl group, a piperidine side chain, and a pyridine ring. These structural elements contribute to its chemical reactivity and biological interactions. The specific geometric configuration due to double bonds and chiral centers may influence its interaction with biological targets.

Property Details
Molecular Formula C22H24N2O3
Molecular Weight 364.4 g/mol
CAS Number 903865-92-9

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for treating infections.
  • Anti-inflammatory Effects : The hydroxyl group in its structure may contribute to anti-inflammatory actions, which could be beneficial in managing inflammatory diseases.
  • Neuroprotective Properties : Given its structural similarities to known neurotropic compounds, it may have potential applications in neurodegenerative disorders.

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. These interactions lead to modulation of various biological pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory processes.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurochemical pathways relevant to neuroprotection and cognitive function.

Case Studies and Research Findings

Several studies have explored the biological activity of benzofuran derivatives similar to this compound:

  • Neurochemical Binding Studies : Research has evaluated the binding profiles of benzofuran analogues on GABA receptors, demonstrating potential neuroprotective effects through modulation of GABAergic signaling .
  • In Vitro Antitumor Activity : A study reported that related compounds exhibited potent antitumor activity against human lung cancer cell lines (A549), indicating that similar derivatives could have significant anticancer properties .
  • Synthesis and Structure Activity Relationship (SAR) : Investigations into the SAR of benzofuran derivatives revealed that modifications to the piperidine side chain could enhance biological activity, guiding further optimization for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table compares the target compound with structurally related benzofuran-3(2H)-one derivatives:

Compound Name Substituent at Position 2 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Pyridin-3-ylmethylene 4-Methylpiperidin-1-ylmethyl C₂₂H₂₃N₂O₃ 375.44 Reference compound for comparison.
(2Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)-1-benzofuran-3(2H)-one Thienylmethylene 4-Methylpiperidin-1-ylmethyl C₂₀H₂₁NO₃S 355.45 Thienyl group replaces pyridine; introduces sulfur, altering electronic properties.
(Z)-6-Hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one 2,3,4-Trimethoxybenzylidene 4-(2-Hydroxyethyl)piperazin-1-ylmethyl C₂₆H₃₀N₂O₇ 482.53 Bulkier trimethoxybenzylidene group; hydroxyethylpiperazine enhances hydrophilicity.
(2Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one 4-Methoxybenzylidene Methyl C₁₇H₁₄O₄ 282.29 Simpler structure with methoxybenzylidene and methyl groups; reduced steric hindrance.

Key Observations:

Substituent Effects on Molecular Weight :

  • The trimethoxybenzylidene derivative has the highest molecular weight (482.53 g/mol) due to three methoxy groups and a hydroxyethylpiperazine chain.
  • The thienyl-substituted compound is lighter (355.45 g/mol) but contains sulfur, which may affect metabolic stability.

Electronic and Solubility Profiles: Pyridine (target compound) and thienyl groups confer aromaticity, but sulfur in the latter increases polarizability.

Synthetic Complexity: Piperidine/piperazine-containing compounds (e.g., ) require multi-step syntheses, as seen in analogous pyran-2-one preparations involving THF-mediated nucleophilic additions . Simpler derivatives like may be synthesized via direct condensation of benzaldehydes with benzofuranone precursors.

Research Findings and Implications

  • Piperidine/Piperazine Moieties : Commonly found in CNS-targeting drugs due to blood-brain barrier permeability .
  • Benzofuranone Core: Associated with antitumor and anti-inflammatory activities in related compounds .
  • Thienyl vs. Pyridinyl Groups : Thiophene-based drugs often exhibit distinct metabolic pathways compared to pyridine derivatives, which could influence toxicity profiles .

Q & A

Q. What are the common synthetic routes for preparing (Z)-6-hydroxy-4-methyl-7-((4-methylpiperidin-1-yl)methyl)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one?

The synthesis typically involves multi-step procedures:

  • Step 1 : Condensation of a benzofuran-3(2H)-one precursor (e.g., 6-hydroxy-4-methylbenzofuran-3-one) with pyridine-3-carbaldehyde under basic conditions (e.g., NaOH in ethanol) to form the (Z)-configured methylidene group .
  • Step 2 : Introduction of the 4-methylpiperidin-1-ylmethyl moiety via nucleophilic substitution or Mannich reaction, using 4-methylpiperidine and formaldehyde in a solvent like dichloromethane .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (>95% purity) .

Q. How is the stereochemical configuration (Z/E) of the methylidene group confirmed?

  • NMR spectroscopy : The coupling constant (JJ) between the methylidene protons (typically 12–14 Hz for Z-isomers) and NOE correlations between the pyridine ring and benzofuran core .
  • X-ray crystallography : Definitive confirmation via single-crystal analysis, resolving bond angles and spatial arrangement of substituents .

Q. What analytical techniques are used to assess purity and structural integrity?

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to quantify impurities .
  • High-resolution mass spectrometry (HRMS) : Accurate mass measurement (e.g., [M+H]+^+ ion) to verify molecular formula .
  • FT-IR : Identification of functional groups (e.g., carbonyl stretch at ~1700 cm1^{-1}) .

Advanced Research Questions

Q. How can conflicting solubility data from different solvent systems be resolved?

  • Methodological approach :

Perform solubility assays in buffered solutions (pH 1–10) to mimic physiological conditions.

Use computational tools (e.g., COSMO-RS) to predict solubility based on molecular polarity and logP values .

Validate experimentally via dynamic light scattering (DLS) to detect aggregation in aqueous media .

  • Example : Discrepancies in DMSO vs. water solubility may arise from self-association, requiring sonication or co-solvents (e.g., PEG-400) .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyls) at non-critical positions to enhance aqueous solubility without disrupting target binding .
  • Formulation : Use nanocarriers (liposomes) or cyclodextrin complexes to improve absorption .
  • In silico ADME prediction : Tools like SwissADME to assess permeability (e.g., Blood-Brain Barrier penetration) .

Q. How can computational modeling predict target binding interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases or GPCRs). Focus on the pyridine and benzofuran moieties as key pharmacophores .
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
  • Free energy calculations : MM/GBSA to estimate binding affinity (ΔG) and prioritize derivatives for synthesis .

Q. How to address contradictions in biological activity data across cell lines?

  • Experimental design :

Standardize assay conditions (e.g., serum concentration, passage number of cells).

Use isogenic cell lines to isolate genetic variables affecting response .

Validate target engagement via CRISPR knockouts or Western blotting for pathway markers .

  • Case study : Discrepant IC50_{50} values in cancer cells may reflect differential expression of efflux pumps (e.g., P-gp), addressed by co-administering inhibitors like verapamil .

Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?

  • Synthetic diversification : Modify substituents on the pyridine ring (e.g., halogens, methoxy groups) and assess impact on potency .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., benzofuran carbonyl) .
  • 3D-QSAR : CoMFA or CoMSIA models to correlate steric/electrostatic fields with activity .

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